[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid
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Overview
Description
[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylsulfamoyl group and a methyl group. The boronic acid functionality makes it a valuable reagent in various chemical transformations, particularly in Suzuki–Miyaura coupling reactions .
Mechanism of Action
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds .
Target of Action
Boronic acids are often used as reagents in the Suzuki-Miyaura cross-coupling reaction . The primary targets of boronic acids in these reactions are organic groups attached to a transition metal, typically palladium .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid undergoes a transmetalation process, where it transfers the organic group from boron to palladium . This forms a new carbon-carbon bond, linking the organic groups that were originally attached to the boron and palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for creating complex organic compounds . The ability to form carbon-carbon bonds under mild, functional group tolerant conditions makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of boronic acids would depend on the specific compound and its structure. Generally, boronic acids are well-absorbed and can be designed to improve bioavailability .
Result of Action
The result of the boronic acid’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of boronic acids can be influenced by various environmental factors. For example, the pH of the reaction environment can affect the stability of boronic acids .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The compound acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in SM cross-coupling reactions . In these reactions, the compound undergoes transmetalation, where it transfers its organic group from boron to palladium .
Metabolic Pathways
Organoboron compounds are known to be involved in a variety of biochemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an aryl lithium or aryl magnesium halide with a boric ester such as trimethyl borate (B(OMe)3) under low-temperature conditions to prevent over-alkylation . The reaction proceeds as follows:
Formation of Aryl Lithium or Aryl Magnesium Halide:
Electrophilic Trapping:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
In chemistry, [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is widely used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
The compound’s ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools. It can be used to detect biomolecules such as sugars and nucleotides .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including the manufacture of electronic components and coatings .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butylsulfamoyl and methyl groups, making it less sterically hindered.
4-Methylphenylboronic Acid: Similar structure but without the tert-butylsulfamoyl group.
4-(tert-Butylsulfamoyl)phenylboronic Acid: Similar structure but without the methyl group.
Uniqueness
[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is unique due to the presence of both the tert-butylsulfamoyl and methyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
[4-(tert-butylsulfamoyl)-3-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-8-7-9(12(14)15)5-6-10(8)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQPYCBHVEMGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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